Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Overview
Description
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol It is characterized by the presence of a cyclopropyl group attached to a 2,4-difluorophenyl ring, with a methanamine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropyl bromide with 2,4-difluorobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkoxides
Scientific Research Applications
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,4-difluorophenyl)methanamine
- Cyclopropyl(2,4-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methane
Uniqueness
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and 2,4-difluorophenyl groups, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
cyclopropyl-(2,4-difluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJOGNMEIGXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-07-4 | |
Record name | Benzenemethanamine, α-cyclopropyl-2,4-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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